molecular formula C12H15ClFNO B13078718 2-(3-Chloro-4-fluorophenyl)-5,5-dimethylmorpholine

2-(3-Chloro-4-fluorophenyl)-5,5-dimethylmorpholine

Cat. No.: B13078718
M. Wt: 243.70 g/mol
InChI Key: NXBHIUNJWHHMOR-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)-5,5-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a 3-chloro-4-fluorophenyl group and two methyl groups at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-fluorophenyl)-5,5-dimethylmorpholine typically involves the reaction of 3-chloro-4-fluoroaniline with 2,2-dimethylpropane-1,3-diol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)-5,5-dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)-5,5-dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-fluorophenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorophenylboronic acid: Shares the 3-chloro-4-fluorophenyl group but differs in the functional group attached to the phenyl ring.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a similar phenyl group but has a different core structure (thiazole instead of morpholine).

Uniqueness

2-(3-Chloro-4-fluorophenyl)-5,5-dimethylmorpholine is unique due to its morpholine core, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the phenyl ring enhances its reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C12H15ClFNO

Molecular Weight

243.70 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)-5,5-dimethylmorpholine

InChI

InChI=1S/C12H15ClFNO/c1-12(2)7-16-11(6-15-12)8-3-4-10(14)9(13)5-8/h3-5,11,15H,6-7H2,1-2H3

InChI Key

NXBHIUNJWHHMOR-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(CN1)C2=CC(=C(C=C2)F)Cl)C

Origin of Product

United States

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